Cevimeline hydrochloride

Description

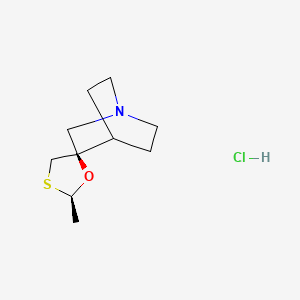

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWTGAXEIEOGY-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891421 | |

| Record name | Cevimeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107220-28-0, 124620-89-9 | |

| Record name | Cevimeline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107220-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevimeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456) hydrochloride, marketed under the trade name Evoxac®, is a cholinergic agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of Cevimeline hydrochloride. It details the mechanism of action, pharmacokinetic profile, and clinical efficacy, presenting quantitative data in structured tables. Furthermore, this guide offers detailed experimental protocols for its synthesis and characterization, accompanied by visual diagrams of the synthetic workflow and its signaling pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Development

Cevimeline was discovered in the late 1980s by the Israel Institute for Biological Research.[2] It was subsequently licensed to Snow Brand Milk Products Co., Ltd., which co-developed it with Daiichi Seiyaku Co., Ltd.[2] Initially, Cevimeline was investigated as a potential treatment for Alzheimer's disease due to its activity as a muscarinic M1 receptor agonist.[3] However, its development for this indication was discontinued.[4]

Further research highlighted its potent secretagogue effects, leading to its successful development for the treatment of dry mouth in patients with Sjögren's syndrome.[4][5] this compound received FDA approval for this indication on January 11, 2000.[6]

Mechanism of Action

Cevimeline is a cholinergic agonist that exhibits high affinity for muscarinic M1 and M3 receptors.[7][8] In the context of Sjögren's syndrome, its therapeutic effect is primarily mediated through the activation of M3 receptors on salivary and lacrimal gland epithelial cells.[9] This activation mimics the action of acetylcholine, stimulating the secretion of saliva and tears.[10]

The signaling cascade initiated by Cevimeline binding to the M3 receptor involves the activation of a Gq/11 G-protein.[11][12] This, in turn, activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of secretory vesicles containing saliva and for the activation of channels involved in tear secretion.[2]

Signaling Pathway Diagram

Caption: Signaling pathway of Cevimeline at the muscarinic M3 receptor.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a melting point of 201-203 °C.[2] It is very soluble in water, freely soluble in alcohol and chloroform, and virtually insoluble in ether. A 1% aqueous solution of this compound has a pH ranging from 4.6 to 5.6.[2]

Quantitative Data

Table 1: Muscarinic Receptor Binding Affinity of Cevimeline

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023[1] |

| M2 | 1.04[1] |

| M3 | 0.048[1] |

| M4 | 1.31[1] |

| M5 | 0.063[1] |

Table 2: Pharmacokinetic Properties of this compound (30 mg single dose)

| Parameter | Value |

| Tmax (Time to Peak Concentration) | 1.5 - 2.0 hours[9][13] |

| Cmax (Peak Plasma Concentration) | 60 - 91 ng/mL[14] |

| Half-life (t½) | ~5 hours[13][15] |

| Volume of Distribution (Vd) | ~6 L/kg[9][13] |

| Protein Binding | <20%[9][13] |

| Metabolism | Hepatic (CYP2D6 and CYP3A3/4)[13][16] |

| Excretion | Primarily renal[13][15] |

Table 3: Clinical Efficacy of this compound in Sjögren's Syndrome

| Study | Dosage | Duration | Key Outcome |

| Fife et al. | 30 mg and 60 mg t.i.d. | 6 weeks | Significant improvement in dry mouth symptoms and salivary flow compared to placebo.[7] |

| Petrone et al. | 15 mg and 30 mg t.i.d. | 12 weeks | 30 mg dose showed statistically significant improvements in global assessments of dry eyes (P=0.0453) and dry mouth (P=0.0004), and increased salivary flow (P=0.007).[4] |

| Meta-analysis | 30 mg t.i.d. | N/A | Significantly reduces xerostomia with a pooled odds ratio of -5.79.[17] |

Chemical Synthesis

The most common synthetic route for this compound starts from quinuclidin-3-one (B120416). The synthesis involves the formation of a spiro-epoxide intermediate, followed by ring-opening with a sulfur nucleophile, and subsequent cyclization with acetaldehyde (B116499) to form the 1,3-oxathiolane (B1218472) ring. The final step involves the separation of the desired cis-isomer from the trans-isomer and formation of the hydrochloride salt.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (Epoxide Intermediate)

Materials:

-

Quinuclidin-3-one hydrochloride

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ice/water bath

-

Nitrogen atmosphere

Procedure:

-

A mixture of quinuclidin-3-one hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in DMSO is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.[18]

-

A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL) is added dropwise over 45 minutes, maintaining the temperature between 0-5 °C.[18]

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[18]

-

After cooling back to 0-5 °C, the mixture is poured into an ice/water mixture (500 g) and sodium chloride (300 g) is added.[18]

-

The product is extracted with a suitable organic solvent (e.g., toluene). The organic phases are combined, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the spiro-epoxide as an oil.[18]

Synthesis of 3-Hydroxy-3-(sulfanylmethyl)quinuclidine

Materials:

-

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

-

Hydrogen sulfide (B99878) (H₂S) or Thiolacetic acid followed by hydrolysis

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure (using H₂S):

-

The epoxide intermediate is dissolved in a suitable solvent.

-

Hydrogen sulfide gas is bubbled through the solution in the presence of a base (e.g., NaOH in water) to open the epoxide ring.[4]

-

The reaction is monitored for completion by a suitable method (e.g., TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

Note: Due to the hazardous nature of hydrogen sulfide gas, alternative methods using reagents like thiolacetic acid followed by hydrolysis are often preferred in industrial settings.[19]

Synthesis of (±)-cis/trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] (Cevimeline)

Materials:

-

3-Hydroxy-3-(sulfanylmethyl)quinuclidine

-

Acetaldehyde

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, SnCl₄, p-toluenesulfonic acid)[4]

-

Anhydrous solvent (e.g., chloroform, toluene)[3]

Procedure:

-

To a solution of 3-hydroxy-3-(sulfanylmethyl)quinuclidine in an anhydrous solvent, acetaldehyde is added at a controlled temperature (e.g., 10-15 °C).[3]

-

A Lewis acid catalyst is added, and the reaction is stirred until completion.[4]

-

The reaction is quenched, and the crude product, a mixture of cis and trans isomers, is isolated.[4]

Isomer Separation and Salt Formation

Materials:

-

(±)-cis/trans-Cevimeline mixture

-

Acetone (B3395972) or other suitable solvent for recrystallization[4]

-

Hydrochloric acid (HCl)

Procedure:

-

The mixture of cis and trans isomers is separated by fractional recrystallization from a suitable solvent like acetone or by column chromatography.[4][20] The desired cis-isomer is typically less soluble and crystallizes out.

-

The isolated cis-Cevimeline is dissolved in a suitable solvent and treated with hydrochloric acid to form this compound.[4]

-

The final product is isolated by filtration, washed, and dried. For the hemihydrate form, a specific work-up involving water, isopropanol, and n-hexane may be employed.[4]

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule and to determine the ratio of cis and trans isomers.[5][21][22][23]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[22][24]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.[5][24]

-

Melting Point Analysis: The melting point of the synthesized compound is compared with the literature value to assess its purity.

-

Elemental Analysis: Confirms the elemental composition of the molecule.

Conclusion

This compound is a significant therapeutic agent for the management of xerostomia in Sjögren's syndrome, a condition that significantly impacts the quality of life of affected individuals. Its discovery and development journey, from an initial focus on neurodegenerative diseases to its successful application as a secretagogue, highlights the importance of continued pharmacological investigation. The chemical synthesis of Cevimeline, while involving multiple steps, has been optimized for industrial-scale production. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, as detailed in this guide, is crucial for researchers and professionals involved in the development of new cholinergic agents and therapies for autoimmune disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cevimeline = 95 HPLC, NMR 153504-70-2 [sigmaaldrich.com]

- 6. This compound | M1 Receptors | Tocris Bioscience [tocris.com]

- 7. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Review of Pharmacological Properties - Page 3 [medscape.com]

- 15. Articles [globalrx.com]

- 16. Portico [access.portico.org]

- 17. rheumatv.com [rheumatv.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [cora.ucc.ie]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors. Marketed under the trade name Evoxac®, it is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures used in its characterization, including receptor binding and functional assays, are presented to support further research and development.

Chemical and Physicochemical Properties

This compound is the hydrochloride salt of cevimeline, a quinuclidine (B89598) derivative of acetylcholine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2'S,5'S)-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[2][3]oxathiolane] hydrochloride | [4] |

| CAS Number | 153504-70-2 (hemihydrate); 107220-28-0 (anhydrous) | [5][6] |

| Molecular Formula | C₁₀H₁₇NOS · HCl (anhydrous) | [6] |

| Molecular Weight | 235.77 g/mol (anhydrous) | [6] |

| Melting Point | 201-203 °C | [7] |

| pKa | 9.78 (estimated) | [2] |

| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; virtually insoluble in ether. | [7] |

Mechanism of Action and Signaling Pathways

Cevimeline is a potent muscarinic receptor agonist with a pronounced selectivity for M1 and M3 subtypes.[8][9] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/11 family of G-proteins.[3][10] This initiates a downstream signaling cascade that leads to the physiological effects of the drug.

The activation of the M1 and M3 receptors by Cevimeline triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][11] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[5][12] The resulting increase in intracellular calcium concentration is a key event in mediating the cellular responses to Cevimeline, such as the secretion of saliva from salivary glands.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its binding affinity and functional potency at muscarinic receptors. Below are detailed methodologies for two key experiments.

Muscarinic Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[6][13]

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

-

Equipment: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Atropine, radioligand, and cell membranes.

-

Competition: this compound dilution, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled muscarinic receptors and elicit an increase in intracellular calcium concentration.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human muscarinic M1 or M3 receptor.[15]

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.[16]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[16]

-

Test Compound: this compound.

-

Positive Control: A known muscarinic agonist (e.g., carbachol).

-

Equipment: Black-walled, clear-bottom 96- or 384-well plates, fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[15][16]

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[16]

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

Measurement: Place the cell plate in the fluorescence plate reader. Record the baseline fluorescence for a short period. Inject the compound dilutions into the wells and continue to monitor the fluorescence intensity over time.[16]

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. For dose-response experiments, plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

References

- 1. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Pharmacodynamics of Cevimeline Hydrochloride in Exocrine Glands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of cevimeline (B1668456) hydrochloride, focusing on its mechanism of action and effects on exocrine glands. The information presented herein is intended to serve as a valuable resource for professionals involved in pharmacology research and drug development.

Introduction

Cevimeline hydrochloride is a cholinergic agonist that is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1] It acts as a parasympathomimetic agent, mimicking the effects of acetylcholine (B1216132) on muscarinic receptors.[2] This guide delves into the molecular interactions and physiological responses elicited by cevimeline, with a particular emphasis on its secretagogue effects on salivary and lacrimal glands.

Mechanism of Action

Cevimeline is a selective agonist of muscarinic acetylcholine receptors, with a pronounced affinity for the M1 and M3 subtypes, which are abundantly expressed in exocrine glands.[3][4] Its therapeutic effect in alleviating the symptoms of dry mouth and eyes stems from its ability to stimulate these receptors, leading to increased secretion from salivary and lacrimal glands.[1]

Receptor Selectivity and Binding Affinity

Cevimeline exhibits a higher affinity for M1 and M3 receptors compared to other muscarinic receptor subtypes.[3] This selectivity is crucial to its therapeutic profile, as M1 and M3 receptors are primarily responsible for mediating glandular secretion. The binding of cevimeline to these receptors initiates a cascade of intracellular signaling events.

Post-Receptor Signaling Pathway

The activation of M1 and M3 receptors by cevimeline triggers the Gq/11 G-protein-coupled signaling pathway. This process unfolds as follows:

-

G-protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Exocytosis and Secretion: The elevated intracellular calcium concentration is a critical signal that promotes the fusion of secretory vesicles with the cell membrane, resulting in the exocytosis of their contents, such as saliva and tears.

dot

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound.

Table 1: Muscarinic Receptor Subtype Efficacy of Cevimeline

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023[3] |

| M2 | 1.04[3] |

| M3 | 0.048[3] |

| M4 | 1.31[3] |

| M5 | 0.063[3] |

Table 2: Summary of Clinical Trial Results for Cevimeline in Patients with Xerostomia

| Study | Dosage | Duration | Key Outcomes |

| Fife et al. | 30 mg TID | 6 weeks | Significant improvement in dry mouth symptoms and salivary flow compared to placebo.[3] |

| Petrone et al. | 30 mg TID | 12 weeks | Statistically significant improvements in global assessment of dry mouth (P = 0.0004) and increased salivary flow (P = 0.007).[5] |

| Meta-analysis (3 RCTs) | 30 mg TID | - | Significant reduction in xerostomia with a pooled odds ratio of -5.79.[6][7] |

| Study 003 (Post-radiation Xerostomia) | 30-45 mg TID | 12 weeks | 47.4% of cevimeline-treated patients reported improvement vs. 33.3% on placebo (p = 0.0162); significant increase in unstimulated salivary flow.[8] |

| Study 004 (Post-radiation Xerostomia) | 30-45 mg TID | 12 weeks | Significant increase in unstimulated salivary flow compared to placebo (p = 0.0215).[8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of cevimeline.

In Vitro Muscarinic Receptor Binding Assay (Determination of Ki)

Objective: To determine the binding affinity (Ki) of cevimeline for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

-

Radioligand Binding: The membranes are incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of cevimeline.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of cevimeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Flux Measurement

Objective: To measure the functional activity of cevimeline at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured in appropriate microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are stimulated with varying concentrations of cevimeline.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 value of cevimeline.

In Vivo Measurement of Salivary Secretion (Sialometry)

Objective: To quantify the effect of cevimeline on salivary flow rates.

Methodology:

-

Patient Preparation: Patients are instructed to refrain from eating, drinking, smoking, or oral hygiene for a specified period before the measurement.

-

Unstimulated Saliva Collection: The patient is asked to sit in a relaxed position and expectorate all saliva into a pre-weighed collection tube for a defined period (e.g., 5-15 minutes).

-

Stimulated Saliva Collection: The patient is given a stimulant (e.g., paraffin (B1166041) wax to chew or citric acid applied to the tongue) to encourage salivation, and saliva is collected for a defined period.

-

Quantification: The volume of collected saliva is determined by weight (assuming a density of 1 g/mL).

-

Data Analysis: Salivary flow rates are expressed as mL/min.

In Vivo Measurement of Lacrimal Secretion (Schirmer's Test)

Objective: To assess the effect of cevimeline on tear production.

Methodology:

-

Strip Placement: A standardized filter paper strip is placed in the lower conjunctival sac of the eye.

-

Tear Absorption: The patient is instructed to close their eyes gently for a specified time (typically 5 minutes), allowing the tears to moisten the strip.

-

Measurement: The strip is removed, and the length of the moistened area is measured in millimeters.

-

Data Analysis: A greater length of wetting indicates increased tear production.

dot

Conclusion

This compound is a selective muscarinic M1 and M3 receptor agonist that effectively stimulates exocrine gland secretion. Its well-characterized pharmacodynamic profile, including its receptor selectivity and intracellular signaling mechanism, provides a strong rationale for its clinical use in managing conditions of glandular hypofunction, such as xerostomia in Sjögren's syndrome. The experimental protocols detailed in this guide offer standardized methods for the continued investigation and development of cevimeline and other secretagogues.

References

- 1. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cevimeline [drugcentral.org]

- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rheumatv.com [rheumatv.com]

- 8. Cevimeline for the treatment of postirradiation xerostomia in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Muscarinic Agonist Activity of Cevimeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) hydrochloride is a cholinergic agonist that acts as a potent and selective agonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes.[1][2] This selective activity makes it a valuable therapeutic agent for conditions characterized by glandular hypofunction, most notably xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3] This technical guide provides an in-depth overview of the muscarinic agonist activity of cevimeline, including its receptor binding and functional potency, the downstream signaling pathways it activates, and detailed protocols for key in vitro assessment methods.

Quantitative Pharmacological Data

The affinity and functional potency of cevimeline have been characterized across all five human muscarinic receptor subtypes (M1-M5). The following tables summarize the key quantitative data, highlighting its selectivity for the M1 and M3 receptors.

Table 1: Functional Potency (EC₅₀) of Cevimeline at Human Muscarinic Receptor Subtypes

The half-maximal effective concentration (EC₅₀) represents the concentration of cevimeline required to elicit 50% of the maximal response in functional assays. A lower EC₅₀ value indicates higher potency.[1]

| Receptor Subtype | EC₅₀ (μM) |

| M1 | 0.023 |

| M2 | 1.04 |

| M3 | 0.048 |

| M4 | 1.31 |

| M5 | 0.063 |

Data sourced from Heinrich et al., as cited in Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration.[1]

Table 2: Binding Affinity (Kᵢ) of Cevimeline at the Human M3 Muscarinic Receptor

The inhibition constant (Kᵢ) reflects the binding affinity of cevimeline to the receptor, determined through competitive radioligand binding assays. A lower Kᵢ value signifies a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (μM) |

| M3 | [³H]-Quinuclidinyl benzilate | Rat submandibular/sublingual gland membrane | 1.2 ± 0.3 |

Data sourced from a study on the competitive displacement of [³H]-quinuclidinyl benzilate.[4]

Signaling Pathways

Cevimeline's therapeutic effects are mediated through the activation of specific intracellular signaling cascades following its binding to M1 and M3 muscarinic receptors. These receptors are coupled to the Gq/11 family of G-proteins.

Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the physiological response, which in the case of salivary glands, is the secretion of saliva.[5]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the muscarinic agonist activity of cevimeline. These protocols are based on established methods and may require optimization for specific experimental conditions.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of cevimeline for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist.

Workflow Diagram:

Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.

-

Test Compound: Cevimeline hydrochloride.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the target receptor to confluency.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

-

-

Assay Setup (in a 96-well plate):

-

Prepare serial dilutions of this compound in the assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

To triplicate wells, add:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-QNB (at a final concentration near its Kₔ, e.g., 0.5 nM), and 100 µL of the membrane preparation (20-50 µg protein).

-

Non-specific Binding (NSB): 50 µL of 1 µM atropine, 50 µL of [³H]-QNB, and 100 µL of the membrane preparation.

-

Cevimeline Competition: 50 µL of cevimeline dilution, 50 µL of [³H]-QNB, and 100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each cevimeline concentration by subtracting the average NSB CPM from the average total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the cevimeline concentration.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cevimeline that inhibits 50% of specific [³H]-QNB binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Protocol 2: Phosphoinositide (IP) Turnover Assay

This functional assay measures the ability of cevimeline to stimulate the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates.

Workflow Diagram:

Materials and Reagents:

-

Cells: CHO cells stably expressing human M1 or M3 receptors.

-

Radiolabel: [³H]-myo-inositol.

-

Stimulation Buffer: Krebs-Henseleit buffer (containing NaCl, KCl, KH₂PO₄, MgSO₄, NaHCO₃, glucose, and CaCl₂) supplemented with 10 mM LiCl.

-

Test Compound: this compound.

-

Stop Solution: 10% (w/v) ice-cold trichloroacetic acid (TCA).

-

Anion Exchange Columns: Dowex AG1-X8 resin.

-

Elution Buffers: Graded concentrations of ammonium (B1175870) formate/formic acid.

-

Scintillation Cocktail and Counter.

Procedure:

-

Cell Labeling:

-

Plate CHO-M1 or CHO-M3 cells in multi-well plates and grow to near confluency.

-

Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

-

Cell Stimulation:

-

Wash the cells with Krebs-Henseleit buffer.

-

Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold 10% TCA.

-

Incubate on ice for 30 minutes.

-

Collect the TCA-soluble fraction (containing the inositol phosphates).

-

-

Anion Exchange Chromatography:

-

Neutralize the extracts and apply them to Dowex AG1-X8 anion exchange columns.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the inositol phosphates with increasing concentrations of ammonium formate/formic acid.

-

-

Scintillation Counting:

-

Collect the eluted fractions and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Sum the radioactivity of the inositol phosphate (B84403) fractions for each cevimeline concentration.

-

Plot the total inositol phosphate accumulation against the logarithm of the cevimeline concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value.

-

Protocol 3: Calcium Mobilization Assay

This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration following receptor activation.

Workflow Diagram:

Materials and Reagents:

-

Cells: CHO cells stably expressing human M1 or M3 receptors.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well plates.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed CHO-M1 or CHO-M3 cells into the assay plates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

-

Incubation:

-

Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Fluorescence Measurement and Compound Addition:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the instrument's liquid handling capabilities to add varying concentrations of this compound to the wells.

-

Immediately begin kinetic fluorescence measurements to capture the transient increase in intracellular calcium. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each cevimeline concentration.

-

Plot the peak response against the logarithm of the cevimeline concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

-

Conclusion

This compound is a selective muscarinic M1 and M3 receptor agonist with well-characterized in vitro pharmacological properties. Its high potency at these Gq/11-coupled receptors leads to the activation of the phospholipase C signaling pathway and subsequent increases in intracellular calcium, which underlies its secretagogue effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.

References

In-Vitro Characterization of Cevimeline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors, developed for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. Its mechanism of action relies on the stimulation of these receptors in exocrine glands, leading to increased salivary and lacrimal secretions. This guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its physicochemical properties, receptor binding affinity, functional potency, and the underlying signaling pathways. Methodologies for key in-vitro experiments are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClNOS | [1] |

| Molecular Weight | 235.77 g/mol | [1] |

| Melting Point | 201-203 °C (HCl salt) | [2] |

| Solubility | ||

| Water | ≥25 mg/mL | |

| PBS (pH 7.2) | approx. 10 mg/mL | [3] |

| Ethanol | approx. 5 mg/mL | [3] |

| DMSO | approx. 5 mg/mL | [3] |

| pKa | 9.8 (amine) (Predicted) | |

| Computed logP | 1.5 | [2] |

Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptors is a critical determinant of its pharmacological activity. This is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

A study examining the competitive displacement of [³H]-quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist, from rat submandibular/sublingual gland membranes revealed the following affinity for M3 receptors:

| Parameter | Value (µM) |

| IC₅₀ | 14 |

| Ki | 1.2 ± 0.3 |

Functional Potency and Selectivity

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Cevimeline, this is often assessed by measuring its ability to stimulate intracellular signaling cascades, such as calcium mobilization, or physiological responses in isolated tissues. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀).

Muscarinic Receptor Subtype Potency

The EC₅₀ values for Cevimeline at the five human muscarinic receptor subtypes (M1-M5) highlight its selectivity for M1 and M3 receptors.[4]

| Receptor Subtype | EC₅₀ (µM) |

| M1 | 0.023 |

| M2 | 1.04 |

| M3 | 0.048 |

| M4 | 1.31 |

| M5 | 0.063 |

Receptor Selectivity Ratios

Based on the EC₅₀ values, the selectivity of Cevimeline for the M1 and M3 receptors over the M2 and M4 receptors can be calculated.[4]

| Selectivity Ratio | Fold Selectivity |

| M1 vs M2 | ~45-fold |

| M1 vs M4 | ~57-fold |

| M3 vs M2 | ~22-fold |

| M3 vs M4 | ~27-fold |

Signaling Pathway

Cevimeline exerts its effects by activating the Gq protein-coupled M1 and M3 muscarinic receptors. This initiates a well-defined intracellular signaling cascade, leading to the physiological responses of increased salivation and tear production.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used in the characterization of this compound.

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of Cevimeline for muscarinic receptors using a radiolabeled antagonist like [³H]-Quinuclidinyl benzilate ([³H]-QNB).

Materials:

-

Receptor source: Membranes from cells stably expressing a muscarinic receptor subtype (e.g., CHO cells) or tissue homogenates (e.g., rat brain).

-

Radioligand: [³H]-QNB or [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with a range of Cevimeline concentrations.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash filters multiple times with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by Cevimeline.

Materials:

-

Cells: HEK293 cells stably expressing the M1 or M3 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound: this compound.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Fluorescence Measurement: a. Place the cell plate in a fluorescence plate reader. b. Record a stable baseline fluorescence. c. Inject the Cevimeline dilutions into the wells. d. Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the EC₅₀ value from the dose-response curve of the peak fluorescence signal.

Conclusion

The in-vitro characterization of this compound confirms its profile as a potent and selective agonist of M1 and M3 muscarinic receptors. Its binding affinity and functional potency at these receptor subtypes are consistent with its clinical efficacy in treating xerostomia. The well-defined Gq-mediated signaling pathway provides a clear mechanistic basis for its secretagogue effects. The experimental protocols outlined in this guide serve as a foundation for further investigation into the pharmacology of Cevimeline and the development of novel muscarinic receptor agonists.

References

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to the Off-label Research Applications of Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456) hydrochloride, an orally administered cholinergic agent, is a muscarinic receptor agonist with a strong affinity for M1 and M3 receptors.[1][2] While its current FDA approval is limited to the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome, a growing body of preclinical and clinical research is exploring its therapeutic potential in a variety of other conditions.[3][4] This technical guide provides a comprehensive overview of the significant off-label research applications of cevimeline hydrochloride, with a particular focus on its promising role in Alzheimer's disease and dry eye disease. This document will delve into the molecular mechanisms, summarize key quantitative data from pivotal studies, and provide detailed experimental protocols to facilitate further research and development in these areas.

Core Mechanism of Action: M1 and M3 Receptor Agonism

Cevimeline exerts its pharmacological effects by binding to and activating M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2] These G protein-coupled receptors are integral to a multitude of physiological processes. The M1 receptors are predominantly found in the central nervous system and are crucial for cognitive functions like memory and learning.[5] The M3 receptors are widely distributed in exocrine glands and smooth muscles, regulating secretions and contractility.[6]

Upon activation by cevimeline, these receptors initiate a downstream signaling cascade. The associated G-protein (Gq/11) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including neurotransmitter release, gene expression, and fluid secretion.[6]

Cevimeline's primary signaling cascade.

Off-label Application: Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. As an M1 receptor agonist, cevimeline presents a compelling therapeutic strategy.[5] Research suggests that cevimeline not only enhances cholinergic neurotransmission but also favorably modulates the processing of amyloid precursor protein (APP), steering it towards the non-amyloidogenic pathway and thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[5][7] Furthermore, studies have indicated its potential to decrease tau hyperphosphorylation.[5]

Quantitative Data from Alzheimer's Disease Research

| Study Type | Model | Cevimeline Dosage | Key Findings | Reference(s) |

| Preclinical (In vivo) | Amyloid-β protein precursor transgenic mice | 5 mM applied directly to the hippocampus | Decreased interstitial fluid Aβ levels. | [5] |

| Preclinical (In vivo) | Rabbits | 2 mg/kg/day (s.c. injections) for 5 days | Decreased cerebrospinal fluid Aβ concentrations. | [5] |

| Clinical Trial | Alzheimer's Disease Patients | 20 mg, 40 mg, and 60 mg (orally, 3 times per day) | Dose-dependent improvement in cognitive subscale of ADAS-Cog. | [5] |

| Clinical Trial | Alzheimer's Disease Patients | 30 mg (orally, 3 times per day) | Reduction in total β-amyloid (Aβ) levels in cerebrospinal fluid. | [5] |

Experimental Protocols for Alzheimer's Disease Research

This protocol outlines a general method to assess the effect of cevimeline on Aβ production in a neuronal cell line.

References

- 1. Data mining–based analysis to explore the application of an animal model of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellectricon.com [cellectricon.com]

- 3. alz.org [alz.org]

- 4. A novel crosslinking protocol stabilizes amyloid β oligomers capable of inducing Alzheimer's-associated pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Help us find a new approach to treat dry eye disease - The University of Sydney [sydney.edu.au]

- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Profile of Cevimeline Hydrochloride in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) hydrochloride, a cholinergic agonist that acts on muscarinic M1 and M3 receptors, is a therapeutic agent primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. Understanding its pharmacokinetic (PK) and metabolic fate in preclinical animal models is crucial for predicting its behavior in humans and for the development of new therapeutic applications. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of cevimeline in key animal models, primarily rats and dogs. The information is compiled from various scientific studies to support further research and drug development efforts.

Pharmacokinetics of Cevimeline Hydrochloride

Cevimeline is rapidly absorbed following oral administration in both rats and dogs, with time to maximum plasma concentration (Tmax) generally occurring within one hour.[1] The bioavailability, however, shows species-dependent differences.

Table 1: Pharmacokinetic Parameters of Cevimeline in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Oral | 1 - 10 | Dose-proportional increase | ~0.5 - 1 | 0.4 - 1.1 | ~50 | [1] |

| Intravenous | 1 - 10 | - | - | - | - | [2] |

Note: Specific Cmax and AUC values for different oral doses in rats were not consistently available in the reviewed literature. A dose-proportional increase in Cmax and AUC has been reported.[3]

Table 2: Pharmacokinetic Parameters of Cevimeline in Dogs

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Oral | Not Specified | Not Specified | ~1 | ~1 | ~30 | [1] |

| Intravenous | 6.25 | - | - | 6.4 | - | [4] |

| Intravenous | 25 | - | - | 6.4 | - | [4] |

Metabolism of this compound

The metabolism of cevimeline is a key determinant of its pharmacokinetic profile and varies between species. The primary routes of metabolism involve oxidation of the sulfur and nitrogen atoms within the cevimeline molecule.

In rats, both S- and N-oxidation products are major metabolites found in plasma.[1] In contrast, N-oxidation is the predominant metabolic pathway in dogs.[1] This species difference in metabolism is significant for the extrapolation of preclinical data to humans.

The enzymes responsible for cevimeline metabolism have been identified as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO).[1] Specifically, CYP2D and CYP3A isoforms are primarily responsible for the sulfoxidation of cevimeline in rat liver microsomes.[1]

Table 3: Major Metabolites of Cevimeline in Animal Models

| Metabolite | Animal Model(s) | Metabolic Pathway | Key Enzymes | Reference |

| Cevimeline S-oxide (cis and trans) | Rat | Sulfoxidation | CYP2D, CYP3A | [1] |

| Cevimeline N-oxide | Rat, Dog | N-oxidation | FMO | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic and metabolism studies. The following sections outline generalized methodologies based on common practices in preclinical research.

Animal Models

-

Species: Wistar rats and Beagle dogs are commonly used models.[1]

-

Health Status: Animals should be healthy and acclimated to the laboratory environment before the study.

-

Housing: Standard housing conditions with controlled temperature, humidity, and light-dark cycles should be maintained.

Drug Administration

-

Oral Administration (Gavage):

-

This compound is typically dissolved in sterile water or saline.[5]

-

The appropriate dose volume is calculated based on the animal's body weight.

-

A gavage needle of appropriate size is used to administer the solution directly into the stomach.[6][7] The length of the needle should be pre-measured from the tip of the nose to the last rib to avoid injury.[6][8]

-

-

Intravenous Administration:

Sample Collection

-

Blood Sampling:

-

Rats: Serial blood samples can be collected from the tail vein or via a surgically implanted jugular vein cannula.[9][10] For terminal studies, cardiac puncture can be used to collect a larger volume of blood.[11]

-

Dogs: Blood samples are typically collected from the cephalic or saphenous vein.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS is a highly sensitive and specific method for quantifying cevimeline and its metabolites in biological matrices.[1]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

-

Chromatography: A reverse-phase C18 column is commonly used to separate cevimeline and its metabolites from endogenous plasma components.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, often in the multiple reaction monitoring (MRM) mode for high selectivity.

Visualizations

Metabolic Pathway of Cevimeline

Caption: Metabolic pathways of cevimeline in rats and dogs.

General Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study.

Signaling Pathway of Cevimeline

Caption: Simplified signaling pathway of cevimeline at M1/M3 receptors.

References

- 1. Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of cefixime after oral and intravenous doses in dogs: bioavailability assessment for a drug showing nonlinear serum protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. research.sdsu.edu [research.sdsu.edu]

- 9. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 11. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]

A Deep Dive into Cevimeline Hydrochloride's Sialogogic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological action of cevimeline (B1668456) hydrochloride on salivary gland secretion. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for evaluation, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

Cevimeline hydrochloride is a cholinergic agonist with a high affinity for muscarinic M3 receptors, which are abundantly expressed in exocrine glands, including salivary glands.[1][2][3] Its therapeutic effect in treating xerostomia (dry mouth), particularly in patients with Sjögren's syndrome, stems from its ability to mimic the action of acetylcholine, the endogenous neurotransmitter that stimulates saliva production.[4][5]

Upon administration, cevimeline binds to and activates M3 muscarinic receptors on the basolateral membrane of salivary acinar cells.[1][6] This binding event initiates a cascade of intracellular signaling events. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][7] The subsequent increase in cytosolic Ca2+ concentration is a critical step that leads to the opening of ion channels, resulting in an efflux of chloride and potassium ions. This ion movement creates an osmotic gradient that drives water into the acinar lumen, forming the primary saliva.[6] While its primary action is on the M3 receptor, cevimeline also exhibits effects on M1 receptors.[3][8] Furthermore, some studies suggest its secretagogue effect may also involve an increase in salivary Substance P (SP), a neuropeptide associated with salivary secretion.[5][9]

Quantitative Efficacy of Cevimeline

The clinical efficacy of cevimeline in increasing salivary flow has been demonstrated in multiple studies. The data presented below summarizes key quantitative findings from clinical trials in patients with Sjögren's syndrome and other relevant studies.

Table 1: Clinical Trial Data on Cevimeline for Xerostomia in Sjögren's Syndrome

| Study Population & Size | Dosage | Primary Outcome Measure | Results | Reference |

| 196 patients with Sjögren's syndrome | 15 mg t.i.d. | Subjective improvement in dry mouth | 44.6% of patients reported improvement (vs. 37.1% for placebo) | [10] |

| 196 patients with Sjögren's syndrome | 30 mg t.i.d. | Subjective improvement in dry mouth | 66.1% of patients reported improvement (vs. 37.1% for placebo) | [10] |

| 75 patients with Sjögren's syndrome | 30 mg t.i.d. | Change in unstimulated salivary flow | Significant increase in salivary flow compared to placebo | [8] |

| 75 patients with Sjögren's syndrome | 60 mg t.i.d. | Change in unstimulated salivary flow | Significant increase in salivary flow compared to placebo, but with increased adverse events | [8] |

| Meta-analysis of 3 RCTs (302 patients) | Not specified | Salivary flow and mouth dryness | Statistically significant improvement in salivary flow and reduction in dry mouth symptoms | [4][11] |

Table 2: Specific Salivary Flow Rate Changes with Cevimeline

| Study Population | Dosage | Time Point of Measurement | Change in Salivary Flow (Mean ± SD) | Reference |

| Patients with Sjögren's syndrome | 30 mg t.i.d. | Week 6 (post-dose) | 0.196 ± 0.183 mL/min (vs. 0.010 ± 0.063 mL/min for placebo) | [12] |

| Patients with Sjögren's syndrome | 60 mg t.i.d. | Week 6 (post-dose) | 0.223 ± 0.292 mL/min (vs. 0.010 ± 0.063 mL/min for placebo) | [12] |

| Healthy Volunteers | 30 mg (single dose) | 90, 180, and 240 min post-dose | Significant increases in salivary volume compared to placebo | [5] |

| 12 female patients with Sjögren's syndrome | 30 mg (single dose) | 90 min post-dose | Significant increase in salivary flow rate | [13][14] |

| 14 healthy female volunteers | 30 mg (single dose) | 90 min post-dose | Significant increase in salivary flow rate | [13][14] |

Experimental Protocols

The evaluation of sialogogic agents like cevimeline involves a variety of in vivo and in vitro experimental protocols.

Measurement of Salivary Flow Rate in Humans

A common method for assessing the efficacy of cevimeline is the measurement of whole saliva production.

Protocol: Unstimulated and Stimulated Salivary Flow Collection

-

Patient Preparation: Patients should refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before saliva collection.

-

Unstimulated Saliva Collection:

-

The patient is seated in a comfortable, upright position and asked to swallow to clear their mouth.

-

For a set period (typically 5-15 minutes), the patient allows saliva to passively drool into a pre-weighed collection tube.[15]

-

Alternatively, the Saxon test can be used, where a pre-weighed gauze sponge is held in the mouth for a specific time and then re-weighed.[16][17]

-

-

Stimulated Saliva Collection:

-

Following the unstimulated collection, the patient is given a stimulant, such as unflavored paraffin (B1166041) wax or a drop of citric acid on the tongue, to chew or taste.[18][19]

-

Saliva is collected for a defined period (e.g., 5 minutes) while the patient is under stimulation.

-

-

Quantification:

-

The volume of collected saliva is determined by weight, assuming the density of saliva is approximately 1 g/mL.[15]

-

The salivary flow rate is calculated and expressed in mL/min.

-

Animal Models for Preclinical Evaluation

Animal models are crucial for studying the mechanisms and efficacy of sialogogues before human trials.

Protocol: Salivary Flow Measurement in a Murine Model of Sjögren's Syndrome

-

Animal Model: Non-obese diabetic (NOD) mice or other autoimmune-prone strains that spontaneously develop Sjögren's-like symptoms are often used.[10][20] Another model involves irradiating the salivary glands of rats to induce xerostomia.[10][21]

-

Drug Administration: Cevimeline or a placebo is administered to the animals, typically via intraperitoneal injection or oral gavage.

-

Anesthesia: The animals are anesthetized to facilitate saliva collection.

-

Saliva Collection:

-

A pre-weighed cotton ball is placed in the animal's mouth for a specific duration.

-

The cotton ball is then removed and weighed again to determine the amount of saliva absorbed.

-

-

Data Analysis: The salivary flow is normalized to the animal's body weight and expressed as µL/g/min.

In Vitro Assessment of Cellular Mechanisms

Isolated salivary gland cells are used to study the direct effects of cevimeline on intracellular signaling.

Protocol: Calcium Imaging in Isolated Parotid Acinar Cells

-

Cell Isolation: Parotid glands are surgically removed from rats or mice and subjected to enzymatic digestion (e.g., with collagenase) to isolate acinar cells.

-

Fluorescent Dye Loading: The isolated cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Microscopy: The cells are placed on a microscope stage equipped for fluorescence imaging.

-

Stimulation: A baseline fluorescence is recorded, after which cevimeline is added to the cell culture medium.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time. This allows for a dose-dependent characterization of cevimeline's effect on calcium mobilization.[22]

Visualizing the Pathways and Processes

Signaling Pathway of Cevimeline Action

Caption: Cevimeline's intracellular signaling cascade in salivary acinar cells.

Experimental Workflow for Sialogogue Evaluation

Caption: General experimental workflow for evaluating a sialogogic agent.

Logical Relationship of Cevimeline's Therapeutic Action

Caption: Logical flow of cevimeline's therapeutic intervention in xerostomia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Salivary gland regeneration | TREA [trea.com]

- 3. Effect of cevimeline and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sjogrenssyndromenews.com [sjogrenssyndromenews.com]

- 5. Significant Increase in Salivary Substance P Level after a Single Oral Dose of Cevimeline in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. scispace.com [scispace.com]

- 14. Effect of cevimeline on salivary components in patients with Sjögren syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repositorio.ufba.br [repositorio.ufba.br]

- 16. ard.bmj.com [ard.bmj.com]

- 17. [A study of the sialogogic effect of cevimeline gargle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Stimulated whole salivary flow rate: The most appropriate technique for assessing salivary flow in Sjögren syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Cevimeline Hydrochloride: A Potential Disease-Modifying Agent in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, with limited therapeutic options currently available.[1][2] The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes to the cognitive deficits in AD, has been a cornerstone of drug development.[3][4] Cevimeline (B1668456) hydrochloride, a cholinergic agonist with selectivity for M1 and M3 muscarinic receptors, has emerged as a promising candidate for AD research.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the potential of cevimeline in AD, its multifaceted mechanism of action targeting core pathologies, and detailed experimental considerations for future research.

Introduction to Cevimeline Hydrochloride

This compound, also known as AF102B, is a quinuclidine (B89598) derivative of acetylcholine (B1216132).[5][8] It is an orally administered drug currently approved by the FDA under the trade name Evoxac® for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[5][9] Its therapeutic effect in this indication is mediated by its agonistic activity on M3 muscarinic receptors, which stimulates salivary gland secretion.[6][7][10] In the context of Alzheimer's disease, the interest in cevimeline lies primarily in its action on the M1 muscarinic acetylcholine receptor (M1 mAChR), which is highly expressed in the central nervous system and plays a crucial role in cognitive processes.[3][11]

Mechanism of Action: Beyond Symptomatic Relief

The therapeutic potential of cevimeline in Alzheimer's disease extends beyond simply replenishing cholinergic tone. Activation of the M1 mAChR by cevimeline initiates a cascade of intracellular signaling events that can modulate the core pathological hallmarks of AD: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[12][13]

M1 Muscarinic Receptor Signaling Cascade